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Compound of Interest

Compound Name: Methyl 2-(trifluoromethyl)benzoate

Cat. No.: B164980

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
2-(trifluoromethyl)benzoate, a key intermediate in the synthesis of pharmaceuticals and
agrochemicals. This document is intended for researchers, scientists, and professionals in drug
development and materials science, offering a centralized resource for the compound's nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analysis of
Methyl 2-(trifluoromethyl)benzoate, facilitating easy reference and comparison.

Table 1: *H NMR Spectroscopic Data of Methyl 2-(trifluoromethyl)benzoate

Chemical Shift (0) Lo Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

7.78-7.72 m 2H, Aromatic

7.60-7.58 m 2H, Aromatic

3.93 S 3H, -OCHs

Table 2: 3C NMR Spectroscopic Data of Methyl 2-(trifluoromethyl)benzoate
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Chemical Shift (6) ppm

Coupling Constant (J) Hz

Assignment

167.3 C=0 (Ester Carbonyl)

131.8 Aromatic C

131.2 Aromatic C

130.2 Aromatic C

128.8 gq,J=32.0 Aromatic C-CFs
126.7 q,J=5.0 Aromatic C
123.5 q,J=271.0 -CFs

52.8 -OCHs

Table 3: IR Spectroscopic Data of Methyl 2-(trifluoromethyl)benzoate

Wavenumber (cm~12) Intensity Assignment

~1730 Strong C=0 Stretch (Ester)

~1290, ~1130 Strong C-F Stretch

~1250 Strong C-O Stretch (Ester)
~3050-3100 Medium Aromatic C-H Stretch

~2960 Medium Aliphatic C-H Stretch (-OCHs3)

Note: The IR data is based on typical values for aromatic esters and trifluoromethylated

compounds due to the absence of a publicly available peak list for this specific molecule.

Table 4: Mass Spectrometry Data of Methyl 2-(trifluoromethyl)benzoate
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miz Relative Intensity Assighment
204 [M]* Molecular lon
173 High [M - OCHs]*
145 High [M - COOCHs]*
125 Medium [C7HaF2]*

95 Medium [CeHaF]*

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry for
aromatic esters and may not represent the complete experimental spectrum.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer was utilized for both 1H and 3C NMR analysis.

Sample Preparation: The sample of Methyl 2-(trifluoromethyl)benzoate was dissolved in

deuterated chloroform (CDCIs).

H NMR Spectroscopy:

» Pulse Program: Standard single-pulse sequence.

e Solvent: CDCl3

e Temperature: 298 K

13C NMR Spectroscopy:

e Pulse Program: Proton-decoupled pulse sequence.

e Solvent: CDClIs
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o Temperature: 298 K

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used to record the
spectrum.

Sample Preparation: The spectrum was obtained from a neat liquid sample prepared as a thin
film between two potassium bromide (KBr) plates (capillary cell method).

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) operating in
electron ionization (El) mode.

Sample Preparation: A dilute solution of Methyl 2-(trifluoromethyl)benzoate was prepared in
a volatile organic solvent suitable for GC injection.

GC-MS Analysis:

 lonization Mode: Electron lonization (El) at 70 eV.

¢ Inlet: The sample was introduced via a gas chromatograph.
e Mass Analyzer: Quadrupole mass analyzer.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of Methyl
2-(trifluoromethyl)benzoate.
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Experimental Workflow for Spectroscopic Analysis
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Data Acquisition

H NMR Data 13C NMR Data IR Spectrum Mass Spectrum

Click to download full resolution via product page
Caption: General workflow for obtaining NMR, IR, and MS data.

« To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-
(trifluoromethyl)benzoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b164980#spectroscopic-data-nmr-ir-ms-of-methyl-
2-trifluoromethyl-benzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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